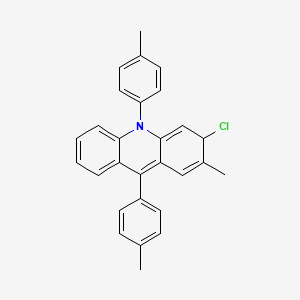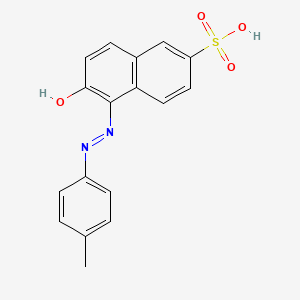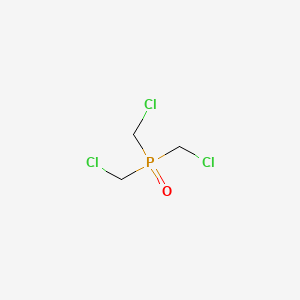
Tri(chloromethyl)phosphine oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tri(chloromethyl)phosphine oxide is an organophosphorus compound with the chemical formula CCl3PO. It is a colorless liquid that is primarily used as an intermediate in the synthesis of other chemicals. This compound is known for its reactivity and versatility in various chemical reactions, making it valuable in both industrial and research settings.
準備方法
Synthetic Routes and Reaction Conditions
Tri(chloromethyl)phosphine oxide can be synthesized through several methods. One common approach involves the reaction of phosphorus trichloride (PCl3) with formaldehyde (CH2O) in the presence of a catalyst. The reaction typically proceeds as follows:
[ \text{PCl}_3 + \text{CH}_2\text{O} \rightarrow \text{CCl}_3\text{PO} + \text{HCl} ]
This reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors and continuous processing techniques. The use of advanced catalysts and optimized reaction conditions helps in achieving efficient production rates and minimizing by-products.
化学反応の分析
Types of Reactions
Tri(chloromethyl)phosphine oxide undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: It can undergo substitution reactions where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction can produce various phosphines.
科学的研究の応用
Tri(chloromethyl)phosphine oxide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other organophosphorus compounds.
Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: It is used in the manufacture of flame retardants, plasticizers, and other specialty chemicals.
作用機序
The mechanism by which tri(chloromethyl)phosphine oxide exerts its effects involves its reactivity with various molecular targets. In biological systems, it can interact with enzymes and proteins, altering their function and activity. The specific pathways involved depend on the context of its use, such as in chemical synthesis or biological studies.
類似化合物との比較
Similar Compounds
- Tri(methyl)phosphine oxide (C3H9PO)
- Tri(ethyl)phosphine oxide (C6H15PO)
- Tri(phenyl)phosphine oxide (C18H15PO)
Uniqueness
Tri(chloromethyl)phosphine oxide is unique due to its high reactivity and the presence of chlorine atoms, which make it a versatile intermediate in various chemical reactions. Its ability to undergo multiple types of reactions, including oxidation, reduction, and substitution, sets it apart from other similar compounds.
特性
CAS番号 |
4851-89-2 |
|---|---|
分子式 |
C3H6Cl3OP |
分子量 |
195.41 g/mol |
IUPAC名 |
bis(chloromethyl)phosphoryl-chloromethane |
InChI |
InChI=1S/C3H6Cl3OP/c4-1-8(7,2-5)3-6/h1-3H2 |
InChIキー |
GGECNORVQSLCLI-UHFFFAOYSA-N |
正規SMILES |
C(P(=O)(CCl)CCl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



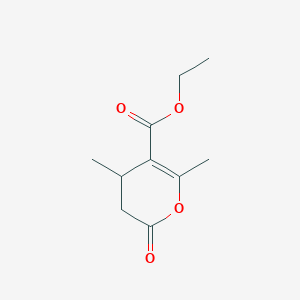
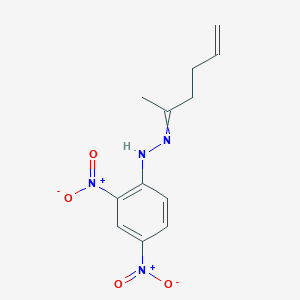
![Ethanol, 2,2'-[(dibutylstannylene)bis(thio)]bis-](/img/structure/B14737512.png)
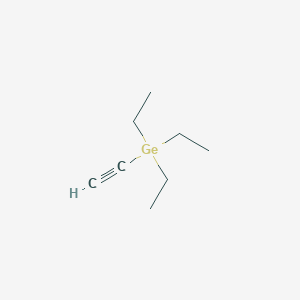
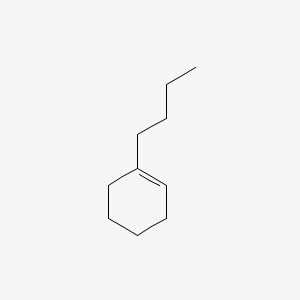
![[1-(2-Methoxy-5-methylphenyl)-1,2,3,4-tetrahydronaphthalen-2-yl]acetic acid](/img/structure/B14737521.png)
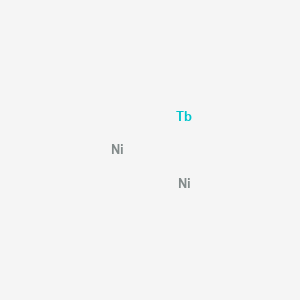
![2-Ethyl-8-methyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B14737546.png)



